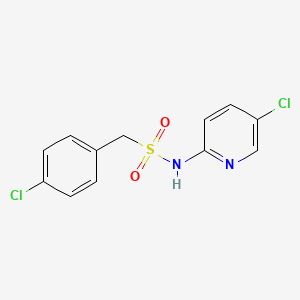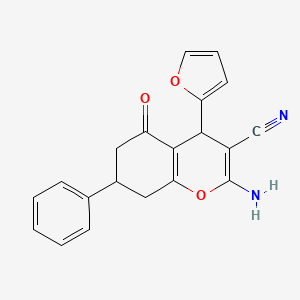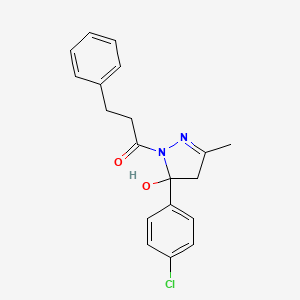
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide, also known as CP-690,550, is a small molecule drug that has been studied extensively for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. In recent years, CP-690,550 has also been investigated for its potential in treating other conditions such as multiple sclerosis and organ transplant rejection.
作用机制
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide can reduce the activity of several cytokines that are involved in the immune response, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to a reduction in T cell activation and proliferation, as well as a decrease in antibody production by B cells.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been shown to have several biochemical and physiological effects, including:
1. Suppression of the immune response: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide can reduce the activity of several cytokines that play a key role in the immune response, leading to a suppression of T cell activation and proliferation, as well as a decrease in antibody production by B cells.
2. Reduction in inflammation: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been shown to reduce inflammation in several animal models of autoimmune disease, including rheumatoid arthritis and multiple sclerosis.
3. Prevention of organ transplant rejection: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been investigated as a potential treatment for preventing organ transplant rejection, as it can suppress the immune response and reduce inflammation.
实验室实验的优点和局限性
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective inhibition of JAK3: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response.
2. Well-characterized pharmacology: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been extensively studied in preclinical and clinical trials, so its pharmacology is well-characterized.
3. Potential for therapeutic development: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has shown promise as a potential therapeutic for several autoimmune diseases and organ transplant rejection.
Some of the limitations of 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide for lab experiments include:
1. Limited selectivity: Although 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide is selective for JAK3, it can also inhibit other JAK isoforms at higher concentrations.
2. Potential for off-target effects: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide may have off-target effects on other signaling pathways, which could complicate interpretation of experimental results.
3. Lack of oral bioavailability: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has low oral bioavailability, which can make dosing and administration in animal studies more challenging.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide. Some of these include:
1. Development of more selective JAK3 inhibitors: Although 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide is selective for JAK3, there is still a need for more selective inhibitors that can minimize off-target effects.
2. Investigation of combination therapies: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide may be more effective when used in combination with other immunosuppressive drugs, and this approach should be further investigated.
3. Evaluation of long-term safety: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been shown to be safe and well-tolerated in short-term clinical trials, but more research is needed to evaluate its long-term safety and potential for adverse effects.
4. Investigation of new therapeutic applications: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has shown promise as a potential therapeutic for several autoimmune diseases and organ transplant rejection, but there may be other conditions where it could be effective as well.
合成方法
The synthesis of 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide involves several steps. One of the key starting materials is 4-chlorobenzonitrile, which is reacted with 2-chloro-5-chloromethylpyridine to form the intermediate 1-(4-chlorophenyl)-5-chloro-2-(chloromethyl)pyridine. This intermediate is then treated with sodium methanesulfonate to form 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide.
科学研究应用
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been extensively studied in preclinical and clinical trials for its immunosuppressive properties. It works by inhibiting a protein called Janus kinase (JAK), which is involved in the signaling pathways of several cytokines that play a key role in the immune response. By inhibiting JAK, 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide can reduce the activity of these cytokines and therefore suppress the immune system.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-3-1-9(2-4-10)8-19(17,18)16-12-6-5-11(14)7-15-12/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLAFNSOFIPLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[6-(isopropylthio)hexyl]oxy}-4-methoxybenzene](/img/structure/B5028931.png)
![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028940.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5028981.png)
![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)
![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)